

An In-depth Technical Guide to the Stability and Reactivity of Allylmalonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allylmalonic acid**

Cat. No.: **B1215979**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

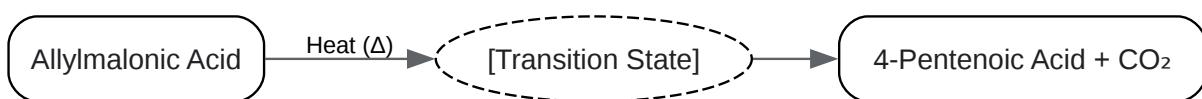
Abstract

Allylmalonic acid, a dicarboxylic acid featuring a reactive allyl group, serves as a versatile building block in organic synthesis, particularly in the preparation of substituted carboxylic acids and barbiturates. This guide provides a comprehensive overview of the stability and reactivity of **allylmalonic acid**, consolidating available data on its physical and chemical properties. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a discussion of its thermal and pH-dependent stability, drawing on data from related malonic acid derivatives where specific information for the title compound is unavailable. This document aims to be a valuable resource for chemists and pharmaceutical scientists engaged in research and development involving this important synthetic intermediate.

Physicochemical Properties

Allylmalonic acid is a white crystalline solid with a melting point in the range of 102-105 °C.^[1] It is characterized by the presence of two carboxylic acid functionalities and a terminal double bond, which dictate its chemical behavior.

Table 1: Physicochemical Data of **Allylmalonic Acid**


Property	Value	Reference(s)
Molecular Formula	C ₆ H ₈ O ₄	[1]
Molecular Weight	144.13 g/mol	[1]
Melting Point	102-105 °C	[1]
CAS Number	2583-25-7	[1]
Appearance	White powder	[2]
Assay	≥98.0% (Titration)	[2]

Stability Profile

The stability of **allylmalonic acid** is influenced by temperature and pH, primarily due to the lability of the carboxyl groups and the potential for reactions involving the allyl moiety.

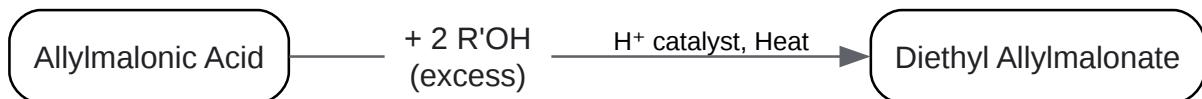
Thermal Stability

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for **allylmalonic acid** is not readily available in the reviewed literature, the thermal behavior of malonic acid and its derivatives provides valuable insights. Malonic acid itself undergoes decarboxylation upon heating above its melting point (around 135 °C) to yield acetic acid and carbon dioxide.^[3] This process is a hallmark of β-dicarboxylic acids. It is highly probable that **allylmalonic acid** exhibits similar thermal instability, decarboxylating upon heating to produce 4-pentenoic acid.

[Click to download full resolution via product page](#)

Caption: Proposed thermal decarboxylation of **allylmalonic acid**.

pH-Dependent Stability


The stability of **allylmalonic acid** in aqueous solutions is expected to be pH-dependent. The carboxylic acid groups can be deprotonated under basic conditions, forming the corresponding carboxylate salts, which are generally more stable. Under acidic conditions, the ester linkages of **allylmalonic acid** esters are susceptible to hydrolysis, yielding the parent dicarboxylic acid. While specific pH-rate profiles for **allylmalonic acid** hydrolysis are not available, studies on other esters show that hydrolysis rates are significantly influenced by pH.^{[4][5]} It is anticipated that the allyl ester group would also be labile under acidic or basic conditions, although quantitative data is lacking.

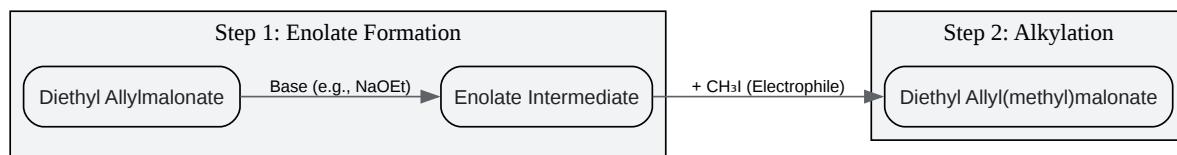
Reactivity and Synthetic Applications

Allylmalonic acid's reactivity is centered around its three key functional groups: the two carboxylic acids and the terminal alkene. These sites allow for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions of the Carboxylic Acid Groups

The carboxylic acid groups of **allylmalonic acid** can be readily esterified under standard conditions, such as Fischer esterification with an alcohol in the presence of an acid catalyst.

[Click to download full resolution via product page](#)

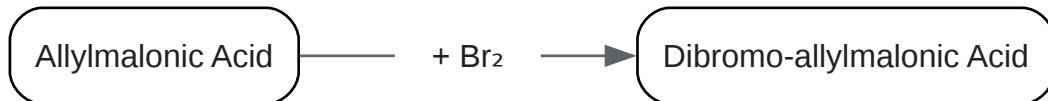

Caption: Esterification of **allylmalonic acid**.

As previously mentioned, the most significant reaction of the carboxylic acid groups is decarboxylation upon heating, which is a common feature of malonic acid derivatives.^[3] This reaction is a key step in the malonic ester synthesis for the production of substituted carboxylic acids.

Reactions of the Methylene Group (α -Carbon)

The methylene proton alpha to both carbonyl groups is acidic and can be removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can undergo alkylation.

The enolate of **allylmalonic acid** (or its esters) can be alkylated with various electrophiles, such as alkyl halides. This allows for the introduction of a second substituent at the α -carbon.


[Click to download full resolution via product page](#)

Caption: Alkylation of diethyl allylmalonate.

Reactions of the Allyl Group

The terminal double bond of the allyl group is susceptible to electrophilic addition reactions.

The alkene can react with bromine (Br_2) to form the corresponding dibromo derivative. This reaction proceeds via a cyclic bromonium ion intermediate.

[Click to download full resolution via product page](#)

Caption: Bromination of the allyl group in **allylmalonic acid**.

Applications in Barbiturate Synthesis

Substituted malonic esters, including diethyl allylmalonate, are key precursors in the synthesis of barbiturates. The reaction involves a condensation with urea in the presence of a strong base.^[6] The resulting allyl-substituted barbiturates have been investigated for their pharmacological properties.^{[7][8]}

Experimental Protocols

Synthesis of Diethyl Allylmalonate[9]

Materials:

- Diethyl malonate
- Allyl bromide
- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous acetonitrile (CH_3CN)
- Celite

Procedure:

- Under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL) to a 500 mL three-neck round-bottom flask.
- Stir the reaction mixture at room temperature for 10 minutes.
- Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.
- Heat the reaction mixture to 80 °C and maintain for 24 hours.
- Cool the reaction mixture to room temperature and filter through a bed of Celite.
- Wash the Celite bed with acetonitrile (100 mL).
- Combine the filtrates and concentrate under reduced pressure to yield diethyl allylmalonate as a colorless liquid (yield: 24 g).

Synthesis of Allylmalonic Acid (via Hydrolysis of Diethyl Allylmalonate)

Materials:

- Diethyl allylmalonate

- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethanol
- Water
- Hydrochloric acid (HCl)

Procedure:

- Dissolve diethyl allylmalonate in ethanol in a round-bottom flask.
- Add an aqueous solution of NaOH or KOH (2.2 equivalents).
- Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
- Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **allylmalonic acid**.

Alkylation of Diethyl Allylmalonate with Methyl Iodide (Adapted from a general procedure)[10]

Materials:

- Sodium metal
- Absolute ethanol

- Diethyl allylmalonate
- Methyl iodide
- Glacial acetic acid
- Diethyl ether

Procedure:

- In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium (1 equivalent) in absolute ethanol.
- Once all the sodium has dissolved, add diethyl allylmalonate (1 equivalent).
- Bubble methyl iodide (1.05 equivalents) into the stirred solution. The reaction is exothermic.
- After the addition is complete, heat the solution to reflux for 30 minutes.
- Neutralize the cooled solution with glacial acetic acid.
- Filter the precipitated sodium bromide and wash with cold ethanol.
- Remove the bulk of the ethanol by distillation.
- Add water containing a small amount of HCl to the residue and shake well.
- Separate the ester layer and extract the aqueous layer twice with diethyl ether.
- Combine the organic layers, wash with dilute acid, dry over calcium chloride, and distill under vacuum to obtain diethyl allyl(methyl)malonate.

Fischer Esterification of Allylmalonic Acid with Ethanol (General Procedure)[11][12]

Materials:

- **Allylmalonic acid**

- Anhydrous ethanol
- Concentrated sulfuric acid (H_2SO_4)
- Sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve **allylmalonic acid** in a large excess of anhydrous ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
- Remove the excess ethanol under reduced pressure.
- Add water and ethyl acetate to the residue.
- Separate the organic phase and wash with saturated NaHCO_3 solution and then with saturated NaCl solution.
- Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain diethyl allylmalonate.

Conclusion

Allylmalonic acid is a valuable and versatile reagent in organic synthesis, offering multiple reaction sites for derivatization. Its stability is a key consideration in its application, with thermal decarboxylation being a prominent characteristic. While specific quantitative data on its stability under various pH conditions are limited, analogies to other malonic acid derivatives suggest that it is most stable under neutral to slightly acidic conditions. The provided experimental protocols offer a practical guide for the synthesis and manipulation of this important building

block, which will continue to find applications in the development of novel pharmaceuticals and other functional molecules. Further research into the quantitative aspects of its stability and reactivity would be beneficial for optimizing its use in complex synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 烯丙基丙二酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Allylmalonic acid = 98.0 T 2583-25-7 [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and basic pharmacology of N-substituted and N,N'-disubstituted ALLYL BARBITURATES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of new sulfuric derivatives of allobarbital (5,5-diallylbarbituric acid) with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Stability and Reactivity of Allylmalonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215979#stability-and-reactivity-of-allylmalonic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com